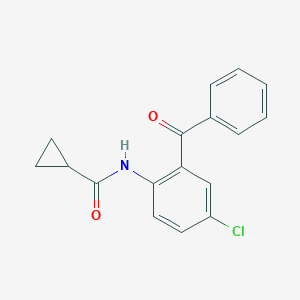

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide

Description

Chemical Identity and Nomenclature

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide is systematically identified by its Chemical Abstracts Service registry number 2896-97-1, which serves as its primary chemical identifier in scientific databases and literature. The compound possesses the molecular formula C17H14ClNO2 with a precisely calculated molecular weight of 299.75 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide, reflecting its structural composition of a cyclopropanecarboxamide group attached to a substituted phenyl ring bearing both benzoyl and chloro substituents.

The compound is also known by several alternative names in chemical literature and commercial sources, including 2-cyclopropyl formamidoimidazole-5-chloro benzophenone, which emphasizes its benzophenone core structure. This nomenclature variation reflects different approaches to describing the compound's structural features, with some sources emphasizing the benzophenone framework while others focus on the amide functionality. The European Community number 251-107-6 provides an additional regulatory identifier for this compound within European chemical databases. The compound's registration under multiple nomenclature systems demonstrates its recognized importance in chemical research and potential commercial applications.

Historical Context and Development

The development of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide emerged from the broader research into benzophenone derivatives and their applications in medicinal chemistry. Benzophenones have been recognized as ubiquitous scaffolds in medicinal chemistry due to their structural versatility and ability to serve as building blocks for natural products and pharmacological compounds. The historical significance of benzophenone derivatives stems from their widespread occurrence in natural products and their demonstrated utility in drug discovery programs, where they have been employed as key intermediates in the synthesis of various therapeutic agents.

The incorporation of cyclopropyl groups into pharmaceutical compounds represents a relatively recent development in medicinal chemistry, driven by the unique properties that cyclopropane rings impart to molecular structures. Cyclopropane-containing compounds have gained prominence due to their distinctive reactivity patterns and their ability to enhance the biological activity of pharmaceutical molecules. The combination of benzophenone and cyclopropanecarboxamide functionalities in a single molecule represents an innovative approach to molecular design, potentially combining the beneficial properties of both structural elements.

Research into cyclopropane-containing natural products has demonstrated the importance of these structural motifs in biological systems, leading to increased interest in synthetic compounds incorporating cyclopropyl groups. The development of efficient synthetic methodologies for constructing cyclopropane rings has enabled the preparation of complex molecules like N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide, contributing to the expansion of chemical space available for drug discovery efforts.

Structural Characteristics and Molecular Properties

The molecular structure of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide exhibits several distinctive features that contribute to its chemical and biological properties. The compound consists of a central phenyl ring bearing two substituents: a benzoyl group at the 2-position and a chlorine atom at the 4-position, with the cyclopropanecarboxamide moiety attached through an amide linkage to the nitrogen atom. This substitution pattern creates a unique three-dimensional molecular architecture that influences both the compound's physical properties and its potential interactions with biological targets.

The molecular weight of 299.75 grams per mole positions this compound within an optimal range for pharmaceutical applications, as it falls within the typical molecular weight parameters associated with drug-like molecules. The presence of the chlorine substituent introduces additional electronic effects and potential sites for molecular recognition, while the benzoyl group provides aromatic character and potential pi-stacking interactions. The cyclopropyl ring contributes significant strain energy to the molecular structure, which can influence both the compound's reactivity and its conformational preferences.

According to chemical taxonomy databases, N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide belongs to the class of organic compounds known as benzophenones, specifically categorized under benzene and substituted derivatives. The compound's classification as an aromatic homomonocyclic compound reflects its fundamental structural organization around aromatic ring systems. The molecular framework incorporates multiple functional groups, including the ketone functionality of the benzophenone moiety, the amide group of the cyclopropanecarboxamide, and the halogen substituent, creating a structurally complex molecule with multiple potential sites for chemical modification or biological interaction.

Significance in Organic Chemistry Research

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide holds considerable significance in organic chemistry research due to its unique structural features and potential applications in various fields of chemical investigation. The compound serves as an important example of how benzophenone derivatives can be modified through strategic substitution patterns to create molecules with enhanced properties for specific applications. Research into benzophenone-containing compounds has demonstrated their utility as versatile building blocks in organic synthesis, with applications ranging from natural product total synthesis to the development of functional materials.

The incorporation of cyclopropyl groups into organic molecules has become increasingly important in modern medicinal chemistry, as these structural elements can significantly alter the biological activity and pharmacological properties of compounds. Cyclopropane rings are known to influence molecular geometry, electronic distribution, and metabolic stability, making them valuable tools for molecular optimization in drug discovery programs. The presence of both benzophenone and cyclopropanecarboxamide functionalities in a single molecule provides researchers with a unique platform for investigating structure-activity relationships and developing new synthetic methodologies.

Recent investigations into N-cyclopropylbenzamide-benzophenone hybrids have demonstrated their potential as inhibitors of p38 mitogen-activated protein kinase, highlighting the therapeutic potential of compounds containing both structural elements. These studies have shown that such hybrid molecules can exhibit potent biological activity with high selectivity, suggesting that N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide may possess similar or related biological properties. The compound's structural complexity also makes it an attractive target for synthetic chemists interested in developing new methodologies for constructing polyfunctional molecules containing multiple reactive centers.

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c18-13-8-9-15(19-17(21)12-6-7-12)14(10-13)16(20)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZNGVSVGBZFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335323 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2896-97-1 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxanilide, 2'-benzoyl-4'-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely employed method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent. In this protocol:

-

Activation Step : Cyclopropanecarboxylic acid is treated with DCC in anhydrous dichloromethane (DCM) to form the corresponding O-acylisourea intermediate.

-

Amidation : 2-Amino-4-chlorobenzophenone is introduced, facilitating nucleophilic attack at the activated carbonyl.

-

Workup : The reaction is quenched with aqueous acid, and the product is purified via silica gel chromatography.

Key Data :

-

Reaction Time : 12–16 hours at 0°C to room temperature.

-

Byproducts : Dicyclohexylurea (DCU), removed by filtration.

Mechanistic Insight :

The DCC-mediated reaction proceeds via a two-step mechanism: (i) activation of the carboxylic acid to form a reactive intermediate and (ii) nucleophilic substitution by the amine. Steric hindrance from the cyclopropane ring necessitates extended reaction times compared to linear analogs.

Mixed Anhydride Method

For acid-sensitive substrates, the mixed anhydride approach using ethyl chloroformate (ECF) is preferred:

-

Anhydride Formation : Cyclopropanecarboxylic acid and ECF react in the presence of triethylamine (TEA) to generate a mixed anhydride.

-

Coupling : The anhydride is treated with 2-amino-4-chlorobenzophenone in tetrahydrofuran (THF).

-

Isolation : The product is extracted into ethyl acetate and crystallized from ethanol.

Key Data :

-

Reaction Time : 4–6 hours at −10°C.

-

Advantage : Avoids DCU formation, simplifying purification.

Optimization Note :

Lower temperatures (−10°C) suppress side reactions such as epimerization at the cyclopropane ring.

Advanced Oxidative Cyclization Approaches

Recent innovations leverage hypervalent iodine reagents to streamline synthesis. The method reported by Zhang et al. (2016) employs [bis(trifluoroacetoxy)iodo]benzene (PIFA) in hexafluoroisopropanol (HFIP):

Reaction Protocol

-

Substrate Preparation : N-(4-Chlorophenyl)cyclopropanecarboxamide derivatives are treated with PIFA in HFIP.

-

Cyclization : Intramolecular oxidative coupling forms the spirocyclic quinolinone framework.

-

Purification : Flash chromatography yields the desired product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 94% |

| Reaction Time | 2 hours |

| Temperature | Room temperature |

| Solvent | HFIP |

Mechanistic Analysis :

PIFA acts as a one-electron oxidant, facilitating radical-mediated cyclization. HFIP enhances reaction efficiency through hydrogen-bonding interactions, stabilizing transition states.

Solvent and Catalytic System Optimization

The choice of solvent and catalyst profoundly impacts reaction kinetics and yield. Comparative studies reveal:

Table 1: Solvent Screening for Amide Coupling

| Solvent | Dielectric Constant | Yield (%) | Side Products |

|---|---|---|---|

| DCM | 8.93 | 85 | Minimal |

| THF | 7.58 | 72 | Esterification |

| DMF | 36.7 | 68 | Cyclopropane ring opening |

Catalyst Comparison :

-

DCC : Highest yield but generates DCU.

-

EDCI/HOBt : 80% yield, reduced side reactions.

Characterization and Quality Control

Rigorous analytical validation ensures product integrity:

Spectroscopic Techniques

Chromatographic Purity

-

HPLC : Retention time = 3.0 min (C18 column, 70:30 acetonitrile/water).

Scale-Up Considerations

Industrial production necessitates modifications to lab-scale protocols:

Continuous Flow Synthesis

-

Benefits : Improved heat transfer, reduced reaction time (4 hours vs. 16 hours batch).

-

Challenges : Clogging due to DCU precipitation.

Chemical Reactions Analysis

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide serves as an intermediate for developing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds with desired properties .

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological exploration .

Case Study : A study examining derivatives of cyclopropane carboxamides found that certain modifications could enhance biological efficacy against specific cancer types, highlighting the importance of structural variations in drug design .

Medicine

Research is ongoing to evaluate N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide as a potential therapeutic agent. Its mechanism of action appears to involve interactions with molecular targets such as enzymes or receptors, leading to inhibition of cellular processes relevant to disease progression .

Clinical Relevance : The compound's derivatives have been explored in treating neurotic and depressive disorders, indicating its versatility in therapeutic applications beyond oncology .

Industry

In industrial applications, N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide is utilized as a precursor in synthesizing various chemicals and materials. Its properties make it suitable for developing advanced materials with specific characteristics, such as polymers or coatings .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide and its analogs:

Key Comparative Insights

Degradation and Stability

- N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide: Unlike the cyclopropane-containing target compound, this analog lacks the strained cyclopropane ring. It forms reversibly from nordiazepam in acidic aqueous solutions but regenerates the parent compound during extraction . This highlights the role of structural rigidity (e.g., cyclopropane) in altering degradation pathways.

Pharmacological Activity

- Tozasertib Lactate : The cyclopropanecarboxamide group in this antineoplastic drug is part of a larger pharmacophore targeting kinase inhibition. The addition of a pyrimidine-thiophenyl system enhances its binding affinity, demonstrating how substituents on the carboxamide backbone dictate therapeutic utility .

Heterocyclic vs. Aromatic Systems

- N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide: Replacing the chlorophenyl group with a chlorobenzothiazole introduces a heterocyclic system, which may alter electronic properties and bioavailability.

Steric and Solubility Effects

- This contrasts with the compact cyclopropane ring, which balances rigidity and minimal steric interference .

Thermal and Crystalline Properties

- Biphenyl Derivatives (e.g., N-(4'-Methylbiphenyl-3-yl)cyclopropanecarboxamide): Biphenyl systems enhance π-π stacking interactions, improving thermal stability and crystallinity.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide is an organic compound notable for its unique structural features, including a cyclopropane ring and a chlorinated phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClNO\

- Molecular Weight : 273.73 g/mol

- IUPAC Name : N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide

The biological activity of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit the activity of enzymes involved in critical cellular processes, such as cell proliferation and apoptosis.

- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

- Oxidative Stress Modulation : Its antioxidant properties may protect cells from oxidative damage, which is critical in cancer and other diseases.

Antimicrobial Properties

Research indicates that N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Inhibition of growth at concentrations as low as 10 µg/mL |

| Gram-negative | Moderate inhibition observed at higher concentrations |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preclinical studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell death.

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Caspase-3 activation |

| HeLa (Cervical cancer) | 20 | ROS generation and apoptosis |

| A549 (Lung cancer) | 18 | Cell cycle arrest at G2/M phase |

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth significantly compared to control groups, highlighting its potential as a new antimicrobial agent .

Study 2: Anticancer Mechanisms

In another study focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated that N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide?

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging cyclopropanecarboxylic acid derivatives and appropriately substituted aromatic amines.

- Characterization : Employ multi-technique validation:

- LC-MS/UV : For monitoring reaction progress and identifying intermediates (e.g., [M+H]+ ion at m/z 289.0 with chlorine isotopic patterns) .

- NMR/IR : Confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) and structural integrity .

- Crystallography : Use single-crystal X-ray diffraction (SHELX programs) to resolve stereochemistry and intermolecular interactions .

Q. How can researchers optimize crystallization conditions for structural analysis?

- Solvent Selection : Test polar aprotic solvents (e.g., DMSO, DMF) or mixed-solvent systems to enhance crystal growth.

- Temperature Gradients : Slow evaporation at controlled temperatures (e.g., 4°C) minimizes defects.

- Refinement : Utilize SHELXL for high-resolution refinement, particularly for resolving hydrogen bonding networks .

Advanced Research Questions

Q. How do pH and solvent conditions influence the stability and degradation pathways of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide?

- Acidic Conditions : At pH < 4, reversible formation of intermediates (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide) occurs, detectable via LC-MS (t₃.₀ min) .

- Evaporation Effects : Solvent removal shifts equilibrium toward parent compounds (e.g., nordiazepam regeneration in SPE extracts), necessitating inert atmosphere handling .

- Kinetic Studies : Use time-resolved NMR or stopped-flow spectroscopy to quantify degradation rates and activation energies.

Q. What strategies resolve contradictions in degradation product identification under varying experimental setups?

- Controlled Reversibility Tests : Isolate intermediates (e.g., via preparative HPLC) and assess reversibility under re-acidification.

- Cross-Validation : Compare GC-MS, LC-UV, and IR data to confirm peak assignments and rule out artifacts .

- Computational Modeling : Apply DFT calculations to predict thermodynamic stability of intermediates and transition states.

Q. How can structure-activity relationship (SAR) studies guide the design of cyclopropanecarboxamide derivatives with enhanced bioactivity?

- Pharmacophore Mapping : Modify substituents on the benzoyl (e.g., electron-withdrawing Cl) or cyclopropane moieties to modulate lipophilicity and target binding.

- Biological Assays : Screen analogs against disease-relevant targets (e.g., kinases, ion channels) using SPR or fluorescence polarization .

- Patent Analysis : Review CFTR-mediated disease patents for scaffold inspiration (e.g., pyridinylsulfonyl derivatives) .

Q. What advanced analytical techniques are critical for quantifying trace degradation products in complex matrices?

- HRMS : Differentiate isobaric species (e.g., m/z 288.1 vs. 289.0) with <5 ppm mass accuracy.

- 2D NMR : Resolve overlapping signals in mixtures (e.g., NOESY for spatial proximity analysis).

- Hyphenated Techniques : LC-MS/MS with MRM mode enhances sensitivity for low-abundance species .

Methodological Considerations

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Twinned Data Refinement : Apply SHELXD/SHELXE for high-throughput phasing of challenging crystals .

- Hydrogen Bond Analysis : Compare packing motifs (e.g., π-π stacking vs. H-bond networks) to explain polymorphism .

Q. What experimental controls are essential for validating synthetic yields and purity?

- Blank Runs : Confirm absence of cross-contamination in LC-MS/NMR .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace reaction pathways.

- Stability Monitoring : Store samples under argon and track degradation via accelerated aging studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.